TT01001

Description

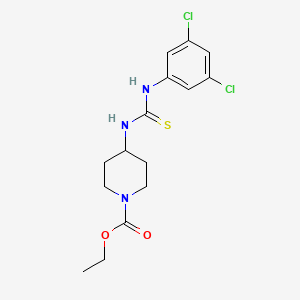

Structure

3D Structure

Properties

CAS No. |

1022367-69-6 |

|---|---|

Molecular Formula |

C15H19Cl2N3O2S |

Molecular Weight |

376.3 g/mol |

IUPAC Name |

ethyl 4-[(3,5-dichlorophenyl)carbamothioylamino]piperidine-1-carboxylate |

InChI |

InChI=1S/C15H19Cl2N3O2S/c1-2-22-15(21)20-5-3-12(4-6-20)18-14(23)19-13-8-10(16)7-11(17)9-13/h7-9,12H,2-6H2,1H3,(H2,18,19,23) |

InChI Key |

IBKBNNZZQOIWCI-UHFFFAOYSA-N |

SMILES |

CCOC(=O)N1CCC(CC1)NC(=S)NC2=CC(=CC(=C2)Cl)Cl |

Canonical SMILES |

CCOC(=O)N1CCC(CC1)NC(=S)NC2=CC(=CC(=C2)Cl)Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

ethyl 4-(3-(3,5-dichlorophenyl)thioureido)piperidine-1-carboxylate TT01001 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of TT01001

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of TT01001, a novel small molecule with therapeutic potential in metabolic and neurological disorders. The information presented is collated from preclinical studies and is intended to serve as a resource for researchers and professionals in the field of drug development.

Executive Summary

This compound is an orally active, selective mitoNEET agonist and a monoamine oxidase B (MAO-B) inhibitor.[1] Its primary mechanism of action involves binding to mitoNEET, a [2Fe-2S] iron-sulfur protein located on the outer mitochondrial membrane, thereby modulating mitochondrial function. A key characteristic of this compound is its lack of peroxisome proliferator-activated receptor-γ (PPARγ) activation, distinguishing it from the structurally related thiazolidinedione class of drugs.[2] Preclinical studies have demonstrated the efficacy of this compound in improving metabolic parameters in a mouse model of type II diabetes and exhibiting neuroprotective effects in a model of subarachnoid hemorrhage.[2][3]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound from in vitro and in vivo studies.

Table 1: In Vitro Activity of this compound

| Target | Assay Type | Species | Value | Reference |

| Monoamine Oxidase B (MAO-B) | Enzyme Inhibition | Not Specified | IC50 = 8.84 μM | [1] |

| Peroxisome Proliferator-Activated Receptor-γ (PPARγ) | TR-FRET Coactivator Assay | Human | No activation observed up to 100 µM | |

| mitoNEET | Surface Plasmon Resonance (SPR) | Not Specified | Concentration-dependent binding observed |

Note: Specific binding affinity (Kd) for mitoNEET is not publicly available.

Table 2: In Vivo Efficacy of this compound in a db/db Mouse Model of Type II Diabetes

| Parameter | Treatment Group | Dosage | Duration | Outcome | Reference |

| Hyperglycemia | This compound | 100 mg/kg, p.o., once daily | 28 days | Significantly improved | [1] |

| Hyperlipidemia | This compound | 100 mg/kg, p.o., once daily | 28 days | Significantly improved | [2] |

| Glucose Intolerance | This compound | 100 mg/kg, p.o., once daily | 28 days | Significantly improved | [2] |

| Body Weight | This compound | 100 mg/kg, p.o., once daily | 28 days | No significant weight gain | [2] |

| Mitochondrial Complex II + III Activity (Skeletal Muscle) | This compound | 100 mg/kg, p.o., once daily | 28 days | Significantly suppressed the elevated activity | [2] |

Table 3: In Vivo Efficacy of this compound in a Rat Model of Subarachnoid Hemorrhage (SAH)

| Parameter | Treatment Group | Dosage | Timing | Outcome | Reference |

| Neurological Deficits | This compound | 1-9 mg/kg, i.p., single dose | 1 hour post-SAH induction | Significantly improved | [1] |

| Oxidative Stress | This compound | 1-9 mg/kg, i.p., single dose | 1 hour post-SAH induction | Reduced | [1][3] |

| Neuronal Apoptosis | This compound | 1-9 mg/kg, i.p., single dose | 1 hour post-SAH induction | Reduced | [1][3] |

Core Signaling Pathways

The mechanism of action of this compound is centered on its interaction with mitoNEET, which plays a crucial role in regulating mitochondrial iron homeostasis, reactive oxygen species (ROS) production, and overall mitochondrial function.

In type II diabetes, mitochondrial dysfunction in skeletal muscle is characterized by elevated activity of Complex II+III of the electron transport chain.[2] this compound, by binding to mitoNEET, is proposed to modulate the transfer of iron-sulfur clusters, which are essential for the function of electron transport chain complexes. This modulation helps to normalize the activity of Complex II+III, leading to a reduction in mitochondrial ROS production and an overall improvement in mitochondrial function. The downstream effects include enhanced glucose metabolism and insulin sensitivity.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on this compound. These protocols are based on standard laboratory procedures and may require optimization for specific experimental conditions.

4.1. PPARγ Activation Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

-

Objective: To determine if this compound activates the peroxisome proliferator-activated receptor-gamma (PPARγ).

-

Principle: This assay measures the recruitment of a fluorescently labeled coactivator peptide to the PPARγ ligand-binding domain (LBD) upon ligand binding. FRET occurs when the donor fluorophore (e.g., terbium-labeled anti-GST antibody bound to GST-tagged PPARγ-LBD) is in close proximity to the acceptor fluorophore (e.g., fluorescein-labeled coactivator peptide), resulting in a detectable signal.

-

Materials:

-

LanthaScreen™ TR-FRET PPARγ coactivator assay kit (or similar)

-

GST-tagged human PPARγ-LBD

-

Terbium-labeled anti-GST antibody

-

Fluorescein-labeled coactivator peptide

-

This compound and positive control (e.g., pioglitazone)

-

Assay buffer

-

384-well microplates

-

TR-FRET compatible plate reader

-

-

Procedure:

-

Prepare a serial dilution of this compound and the positive control in assay buffer.

-

In a 384-well plate, add the test compounds, GST-PPARγ-LBD, terbium-anti-GST antibody, and fluorescein-coactivator peptide.

-

Incubate the plate at room temperature for a specified time (e.g., 1-4 hours), protected from light.

-

Read the plate on a TR-FRET plate reader, measuring the emission at two wavelengths (e.g., 520 nm for fluorescein and 495 nm for terbium).

-

Calculate the TR-FRET ratio (emission at 520 nm / emission at 495 nm). An increase in the ratio indicates receptor activation.

-

4.2. mitoNEET Binding Assay (Surface Plasmon Resonance - SPR)

-

Objective: To confirm the direct binding of this compound to mitoNEET.

-

Principle: SPR measures the change in the refractive index at the surface of a sensor chip as a result of a binding event. Recombinant mitoNEET is immobilized on the sensor chip, and a solution containing this compound is flowed over the surface. Binding is detected as an increase in the response units (RU).

-

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Recombinant mitoNEET protein

-

This compound

-

Running buffer (e.g., HBS-EP+)

-

Immobilization reagents (e.g., EDC, NHS)

-

-

Procedure:

-

Immobilize recombinant mitoNEET onto the sensor chip surface using standard amine coupling chemistry.

-

Prepare a series of concentrations of this compound in running buffer.

-

Inject the different concentrations of this compound over the immobilized mitoNEET surface at a constant flow rate.

-

Monitor the change in response units (RU) in real-time to observe the association and dissociation phases.

-

Regenerate the sensor surface between injections with a suitable regeneration solution.

-

Analyze the sensorgrams to determine binding kinetics (kon, koff) and affinity (KD), if possible. The data for this compound has so far only been reported qualitatively.

-

4.3. Monoamine Oxidase B (MAO-B) Inhibition Assay

-

Objective: To determine the inhibitory activity of this compound against MAO-B.

-

Principle: This assay measures the activity of MAO-B by monitoring the production of a fluorescent or chromogenic product from a specific substrate. The reduction in signal in the presence of an inhibitor is used to calculate the IC50 value.

-

Materials:

-

Recombinant human MAO-B

-

MAO-B substrate (e.g., kynuramine or a fluorogenic substrate)

-

This compound and a known MAO-B inhibitor (e.g., selegiline)

-

Assay buffer

-

96-well microplates

-

Fluorescence or absorbance plate reader

-

-

Procedure:

-

Prepare serial dilutions of this compound and the positive control inhibitor.

-

In a 96-well plate, add the assay buffer, MAO-B enzyme, and the test compounds.

-

Pre-incubate the mixture for a defined period at a specific temperature (e.g., 15 minutes at 37°C).

-

Initiate the reaction by adding the MAO-B substrate.

-

Monitor the change in fluorescence or absorbance over time.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

-

4.4. Mitochondrial Complex II+III Activity Assay

-

Objective: To measure the effect of this compound on the activity of the mitochondrial electron transport chain complexes II and III.

-

Principle: This spectrophotometric assay measures the succinate-cytochrome c reductase activity. The activity is determined by following the reduction of cytochrome c at 550 nm, with succinate as the electron donor for complex II.

-

Materials:

-

Isolated mitochondria from skeletal muscle

-

Assay buffer (e.g., potassium phosphate buffer)

-

Succinate

-

Cytochrome c (oxidized)

-

Rotenone (to inhibit complex I)

-

Potassium cyanide (KCN) (to inhibit complex IV)

-

Spectrophotometer

-

-

Procedure:

-

Isolate mitochondria from the skeletal muscle of control and this compound-treated animals.

-

In a cuvette, add the assay buffer, isolated mitochondria, rotenone, and KCN.

-

Add oxidized cytochrome c.

-

Initiate the reaction by adding succinate.

-

Immediately monitor the increase in absorbance at 550 nm over time.

-

Calculate the rate of cytochrome c reduction, which is proportional to the combined activity of complex II and III.

-

Conclusion

This compound represents a promising therapeutic candidate with a distinct mechanism of action centered on the modulation of mitochondrial function through its interaction with mitoNEET. Its ability to improve metabolic parameters without the PPARγ-associated side effect of weight gain, coupled with its neuroprotective properties, warrants further investigation. The experimental protocols and data presented in this guide provide a foundation for future research into the therapeutic applications of this compound and other mitoNEET-targeting compounds. Further studies are required to fully elucidate the downstream signaling events following mitoNEET activation by this compound and to establish its clinical efficacy and safety profile.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A novel MitoNEET ligand, this compound, improves diabetes and ameliorates mitochondrial function in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound attenuates oxidative stress and neuronal apoptosis by preventing mitoNEET-mediated mitochondrial dysfunction after subarachnoid hemorrhage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Exploring the Binding Affinity of TT01001 with mitoNEET

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of the novel small molecule TT01001 with its target, the outer mitochondrial membrane protein mitoNEET. This document synthesizes available data on their interaction, details relevant experimental methodologies, and visualizes the implicated signaling pathways.

Introduction to this compound and mitoNEET

MitoNEET, a [2Fe-2S] cluster-containing protein located on the outer mitochondrial membrane, has emerged as a significant target in drug discovery, particularly for metabolic diseases.[1] It is implicated in the regulation of mitochondrial iron homeostasis, respiratory capacity, and the production of reactive oxygen species (ROS).[2][3] The insulin-sensitizing drug pioglitazone was one of the first ligands identified for mitoNEET, leading to the exploration of other potential modulators of this protein.[4]

This compound, with the chemical name ethyl-4-(3-(3,5-dichlorophenyl)thioureido)piperidine-1-carboxylate, is a novel small molecule designed based on the structure of pioglitazone.[4][5] Unlike pioglitazone, this compound does not activate the peroxisome proliferator-activated receptor-γ (PPARγ), suggesting a distinct mechanism of action centered on its interaction with mitoNEET.[4] In preclinical studies, this compound has demonstrated efficacy in improving hyperglycemia, hyperlipidemia, and glucose intolerance in a type II diabetes mouse model without the side effect of weight gain.[4]

Quantitative and Qualitative Binding Data

While a precise quantitative binding affinity (e.g., K_d_ value) for the interaction between this compound and mitoNEET has not been published, qualitative data from biophysical assays confirm a direct interaction. The primary method used to characterize this binding is Surface Plasmon Resonance (SPR).

Surface Plasmon Resonance (SPR) Analysis

SPR experiments have demonstrated a concentration-dependent binding of this compound to immobilized recombinant mitoNEET. The observed increase in Response Units (RU) upon injection of this compound is comparable to that of pioglitazone, a known mitoNEET ligand.

Table 1: Summary of SPR Binding Data for this compound and Pioglitazone with mitoNEET

| Compound | Concentration Range Tested (µM) | Observed Binding | Quantitative Affinity (K_d_) | Reference |

| This compound | 1, 2, 4, 8, and 20 | Concentration-dependent increase in RU | Not Reported | |

| Pioglitazone | 0.3, 0.6, 1.2, 2.5, and 5.0 | Concentration-dependent increase in RU | Not Reported in this study |

It is noteworthy that one key study explicitly states that the binding affinity of this compound to mitoNEET is currently unknown.

Experimental Protocols

The following section details the methodology for the key experiment used to determine the binding of this compound to mitoNEET.

Surface Plasmon Resonance (SPR) for Binding Assessment

This protocol is based on the methodology described by Takahashi et al. (2015).

Objective: To qualitatively assess the binding of this compound to recombinant mitoNEET protein.

Instrumentation: Biacore S51 (Biacore AB, Uppsala, Sweden)

Materials:

-

Recombinant mitoNEET protein

-

Sensor Chip CM5 (GE Healthcare)

-

Amine coupling kit (GE Healthcare)

-

This compound

-

Pioglitazone (as a positive control)

-

Running buffer (e.g., HBS-EP+)

Methodology:

-

Immobilization of mitoNEET:

-

The mitoNEET protein is immobilized on a CM5 sensor chip using standard amine coupling chemistry. This involves the activation of the carboxymethylated dextran surface with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), followed by the injection of the mitoNEET protein solution. The remaining activated groups are then deactivated with ethanolamine.

-

-

Binding Analysis:

-

Different concentrations of this compound (1, 2, 4, 8, and 20 µM) and pioglitazone (0.3, 0.6, 1.2, 2.5, and 5.0 µM) are prepared in the running buffer.

-

Each concentration is injected over the immobilized mitoNEET surface for 60 seconds at a flow rate of 30 µl/min.

-

The association and dissociation phases are monitored in real-time by measuring the change in Response Units (RU).

-

A reference flow cell without immobilized mitoNEET is used for background subtraction.

-

-

Data Analysis:

-

The resulting sensorgrams (RU vs. time) are analyzed to confirm a concentration-dependent binding interaction.

-

SPR Experimental Workflow for this compound-mitoNEET Binding.

Signaling Pathways and Mechanism of Action

The binding of this compound to mitoNEET initiates a cascade of events that lead to the amelioration of mitochondrial dysfunction. The proposed mechanism centers on the regulation of mitochondrial iron homeostasis and the mitigation of oxidative stress.

MitoNEET is understood to regulate the transfer of iron into the mitochondrial matrix.[3] An excess of mitochondrial iron can catalyze the formation of reactive oxygen species (ROS), leading to oxidative stress and cellular damage.[6] By binding to mitoNEET, this compound is thought to modulate its function, leading to a reduction in oxidative stress.[7] This is supported by findings that this compound treatment suppresses the elevated activity of mitochondrial respiratory chain complex II + III, which can be a source of ROS.[4]

The proposed signaling pathway is as follows:

-

This compound Binds to mitoNEET: The initial interaction occurs at the outer mitochondrial membrane.

-

Modulation of mitoNEET Function: This binding event alters the activity of mitoNEET.

-

Regulation of Mitochondrial Iron Homeostasis: The functional modulation of mitoNEET influences the transport of iron into the mitochondria.

-

Reduction of Oxidative Stress: By controlling iron levels, the catalytic production of ROS is diminished.

-

Amelioration of Mitochondrial Dysfunction: The reduction in oxidative stress and normalization of mitochondrial complex activity leads to improved overall mitochondrial function.

Proposed Signaling Pathway of this compound via mitoNEET.

Conclusion

This compound is a promising therapeutic candidate that directly engages the mitochondrial protein mitoNEET. While a specific binding affinity has yet to be determined, qualitative data robustly support a direct, concentration-dependent interaction. The mechanism of action of this compound appears to be independent of PPARγ activation and is instead linked to the modulation of mitochondrial iron homeostasis and the subsequent reduction of oxidative stress, leading to improved mitochondrial function. Further studies are warranted to elucidate the precise binding kinetics and to fully unravel the therapeutic potential of targeting the this compound-mitoNEET axis in metabolic and other diseases.

References

- 1. pnas.org [pnas.org]

- 2. researchgate.net [researchgate.net]

- 3. MitoNEET, a key regulator of mitochondrial function and lipid homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A novel MitoNEET ligand, this compound, improves diabetes and ameliorates mitochondrial function in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medkoo.com [medkoo.com]

- 6. Inhibition of mitoNEET attenuates LPS-induced inflammation and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound attenuates oxidative stress and neuronal apoptosis by preventing mitoNEET-mediated mitochondrial dysfunction after subarachnoid hemorrhage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to TT01001: A Novel mitoNEET Agonist and MAO-B Inhibitor

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of TT01001, a novel small molecule with therapeutic potential in metabolic and neurological disorders. The information is intended for researchers, scientists, and drug development professionals.

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name Ethyl 4-(3-(3,5-dichlorophenyl)thioureido)piperidine-1-carboxylate, is a synthetic small molecule designed based on the structure of pioglitazone.[1][2] Its chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| CAS Number | 1022367-69-6[3] |

| IUPAC Name | Ethyl 4-(3-(3,5-dichlorophenyl)thioureido)piperidine-1-carboxylate[3][4] |

| Chemical Formula | C₁₅H₁₉Cl₂N₃O₂S[3] |

| SMILES | O=C(N1CCC(NC(NC2=CC(Cl)=CC(Cl)=C2)=S)CC1)OCC[3] |

| InChI | InChI=1S/C15H19Cl2N3O2S/c1-2-22-15(21)20-5-3-12(4-6-20)18-14(23)19-13-8-10(16)7-11(17)9-13/h7-9,12H,2-6H2,1H3,(H2,18,19,23)[3] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 376.29 g/mol [3] |

| Exact Mass | 375.0575[3] |

| Appearance | Solid powder[4] |

| Solubility | Soluble in DMSO[4] |

| Storage | Dry, dark and at 0-4 °C for short term (days to weeks) or -20 °C for long term (months to years)[3][4] |

| Elemental Analysis | C, 47.88; H, 5.09; Cl, 18.84; N, 11.17; O, 8.50; S, 8.52[3] |

Biological Properties and Mechanism of Action

This compound is a selective and orally active compound with a dual mechanism of action: it functions as a mitoNEET agonist and a monoamine oxidase B (MAO-B) inhibitor.[5] This dual activity makes it a promising candidate for the treatment of type II diabetes and neurological disorders.[5]

mitoNEET Agonism

This compound directly binds to mitoNEET, a protein located on the outer mitochondrial membrane.[2] Unlike its structural predecessor pioglitazone, this compound does not activate the peroxisome proliferator-activated receptor-gamma (PPARγ).[2] The interaction with mitoNEET is believed to be central to its therapeutic effects, including the improvement of mitochondrial function.[2]

Monoamine Oxidase B (MAO-B) Inhibition

This compound has been identified as an inhibitor of MAO-B with a reported half-maximal inhibitory concentration (IC₅₀) of 8.84 μM.[5] MAO-B is an enzyme involved in the catabolism of neurotransmitters, and its inhibition can have neuroprotective effects.

Table 3: In Vitro Biological Activity of this compound

| Target | Activity | Value |

| mitoNEET | Agonist | Binds directly to the protein[2] |

| MAO-B | Inhibitor | IC₅₀ = 8.84 μM[5] |

| PPARγ | - | No activation effect[2] |

Therapeutic Effects

In vivo studies have demonstrated the therapeutic potential of this compound in models of type II diabetes and neurological injury.

Antidiabetic Effects

In a type II diabetes mouse model (db/db mice), oral administration of this compound (100 mg/kg, once daily for 28 days) was shown to:

-

Improve hyperglycemia and glucose intolerance.[2]

-

Ameliorate hyperlipidemia.[2]

-

Achieve efficacy equivalent to pioglitazone without the associated weight gain.[2]

-

Suppress the elevated activity of mitochondrial complex II + III in skeletal muscle.[2]

Neuroprotective Effects

In a rat model of subarachnoid hemorrhage (SAH), intraperitoneal administration of this compound (1-9 mg/kg, single dose) resulted in:

-

Attenuation of oxidative stress and neuronal apoptosis.[6]

-

Prevention of mitoNEET-mediated mitochondrial dysfunction.[6]

-

Decreased expression of the pro-apoptotic marker Bax and increased expression of the anti-apoptotic marker Bcl-2.[6]

Experimental Protocols

This section details the methodologies for the key experiments cited in the literature.

mitoNEET Binding Assay (Surface Plasmon Resonance)

Objective: To determine the direct binding of this compound to the mitoNEET protein.

Methodology:

-

Surface plasmon resonance (SPR) measurements are performed using a suitable instrument (e.g., Biacore S51).

-

The mitoNEET protein is immobilized onto a sensor chip (e.g., CM-5) using the amine coupling method.

-

Different concentrations of this compound (e.g., 1, 2, 4, 8, and 20 µM) are injected over the sensor chip for a defined period (e.g., 60 seconds) at a constant flow rate (e.g., 30 µL/min).

-

The resonance unit (RU) curves are recorded and normalized by a reference surface and a no-response concentration using the instrument's evaluation software.

-

An increase in RU in a concentration-dependent manner indicates binding of the compound to the immobilized protein.

PPARγ Transactivation Assay (TR-FRET)

Objective: To assess the ability of this compound to activate the PPARγ receptor.

Methodology:

-

A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is employed (e.g., LanthaScreen TR-FRET PPARγ coactivator assay kit).

-

This compound at various concentrations (e.g., 0.001–100 µM) is incubated with the human PPARγ ligand-binding domain tagged with glutathione S-transferase, a terbium-labeled anti-glutathione S-transferase antibody, and a fluorescein-labeled peptide coactivator in an appropriate assay buffer.

-

Upon excitation of terbium at 340 nm, energy transfer to the fluorescein peptide occurs if the test compound induces a conformational change in the PPARγ ligand-binding domain, leading to emission at 520 nm.

-

The signal at 520 nm is normalized to the signal at 495 nm (terbium emission).

-

An increase in the emission ratio (520/495 nm) in a concentration-dependent manner indicates PPARγ activation.

Monoamine Oxidase B (MAO-B) Inhibition Assay

Objective: To determine the inhibitory activity of this compound against the MAO-B enzyme.

Methodology:

-

A fluorometric or spectrophotometric assay is used with recombinant human MAO-B enzyme.[1][7]

-

The MAO-B substrate, such as kynuramine, is prepared in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).[1][7]

-

The enzyme (e.g., 0.01 mg/mL) is pre-incubated with various concentrations of this compound (e.g., 0, 0.4, 1, 4, 10, 40, and 100 µM) at 37°C for a defined period (e.g., 15 minutes).[1][7]

-

The enzymatic reaction is initiated by the addition of the substrate.

-

The formation of the product (4-hydroxyquinoline from kynuramine) is measured over time by monitoring the change in fluorescence or absorbance at the appropriate wavelength (e.g., 316 nm for 4-hydroxyquinoline formation).[8]

-

The rate of reaction is calculated and compared to the control (no inhibitor) to determine the percent inhibition.

-

The IC₅₀ value is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Western Blot for Bax and Bcl-2 Expression

Objective: To determine the effect of this compound on the expression of the apoptotic regulatory proteins Bax and Bcl-2.

Methodology:

-

Cells or tissues treated with this compound are lysed in a suitable buffer containing protease inhibitors.

-

The total protein concentration of the lysates is determined using a standard method (e.g., Bradford assay).

-

Equal amounts of protein (e.g., 40 µ g/lane ) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

The membrane is blocked with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for Bax and Bcl-2 overnight at 4°C.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

The band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Logical Relationships

The following diagrams illustrate the proposed signaling pathway of this compound and the experimental workflow for assessing its biological activities.

Caption: Proposed signaling pathway of this compound leading to neuroprotection.

Caption: General experimental workflow for characterizing the biological activity of this compound.

References

- 1. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 2. A novel MitoNEET ligand, this compound, improves diabetes and ameliorates mitochondrial function in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound attenuates oxidative stress and neuronal apoptosis by preventing mitoNEET-mediated mitochondrial dysfunction after subarachnoid hemorrhage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Selectivity of Dietary Phenolics for Inhibition of Human Monoamine Oxidases A and B - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of TT01001: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

TT01001, chemically identified as ethyl-4-(3-(3,5-dichlorophenyl)thioureido)piperidine-1-carboxylate, is a novel, orally active small molecule designed based on the structure of the insulin sensitizer pioglitazone.[1] Extensive research has demonstrated that this compound is a selective agonist of the mitochondrial outer membrane protein MitoNEET and also functions as a monoamine oxidase B (MAO-B) inhibitor.[2] Unlike its structural predecessor, pioglitazone, this compound does not activate the peroxisome proliferator-activated receptor-γ (PPARγ), thereby avoiding associated side effects such as weight gain.[1] Its mechanism of action centers on the modulation of mitochondrial function, which has shown therapeutic potential in preclinical models of type II diabetes and neurological disorders.[1][2] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, quantitative in vitro and in vivo data, and the experimental protocols used for its characterization.

Mechanism of Action

This compound exerts its pharmacological effects through two primary mechanisms:

-

MitoNEET Agonism: this compound directly binds to MitoNEET, a [2Fe-2S] cluster-containing protein located on the outer mitochondrial membrane.[1][3] MitoNEET is implicated in regulating mitochondrial iron and reactive oxygen species (ROS) homeostasis, and its dysfunction is associated with metabolic diseases.[3] By acting as a ligand, this compound is thought to stabilize the protein and modulate its function, leading to improved mitochondrial activity.[1] Specifically, in a type II diabetes animal model, this compound was found to suppress the elevated activity of mitochondrial complex II + III in skeletal muscle, suggesting a role in ameliorating mitochondrial dysfunction.[1]

-

Monoamine Oxidase B (MAO-B) Inhibition: this compound has been identified as an inhibitor of MAO-B, an enzyme responsible for the degradation of neurotransmitters such as dopamine.[2] This inhibition can lead to increased levels of dopamine in the brain, a mechanism that is therapeutically relevant for neurodegenerative diseases like Parkinson's disease. Furthermore, its action as a MAO-B inhibitor contributes to its neuroprotective effects by attenuating oxidative stress and neuronal apoptosis.[2]

Signaling Pathway of this compound

Caption: Proposed signaling pathway of this compound.

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Assay Method | Source |

| MitoNEET Binding | Confirmed | Surface Plasmon Resonance (SPR) | [1] |

| PPARγ Activation | No effect up to 100 µM | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | |

| MAO-B Inhibition (IC50) | 8.84 µM | Not specified | [2] |

Table 2: In Vivo Efficacy of this compound in db/db Mice (Type II Diabetes Model)

| Parameter | Treatment | Result | Source |

| Blood Glucose | 100 mg/kg, p.o., daily for 28 days | Significant reduction, comparable to pioglitazone | [1] |

| Glucose Intolerance | 100 mg/kg, p.o., daily for 28 days | Improved | [1] |

| Hyperlipidemia | 100 mg/kg, p.o., daily for 28 days | Improved | [1] |

| Body Weight | 100 mg/kg, p.o., daily for 28 days | No significant gain (unlike pioglitazone) | [1] |

| Mitochondrial Complex II+III Activity (Skeletal Muscle) | 100 mg/kg, p.o., daily for 28 days | Significantly suppressed elevated activity | [1] |

Table 3: In Vivo Neuroprotective Effects of this compound in a Rat Model of Subarachnoid Hemorrhage (SAH)

| Parameter | Treatment | Result | Source |

| Oxidative Stress | 1-9 mg/kg, i.p., single dose | Attenuated | [2] |

| Neuronal Apoptosis | 1-9 mg/kg, i.p., single dose | Attenuated | [2] |

Experimental Protocols

PPARγ Coactivator Assay (TR-FRET)

This assay was performed to evaluate the effect of this compound on PPARγ activation.

-

Materials: LanthaScreen TR-FRET PPARγ coactivator assay kit.

-

Procedure: The assay was conducted according to the manufacturer's instructions. Briefly, the change in the TR-FRET emission signal was measured in the presence of varying concentrations of this compound (ranging from 0.001 to 100 µM).

-

Outcome: No change in the TR-FRET emission signal was observed, indicating that this compound does not activate PPARγ.

MitoNEET Binding Assay (Surface Plasmon Resonance - SPR)

The direct binding of this compound to MitoNEET was assessed using SPR.

-

Rationale: To confirm a direct interaction between this compound and its intended target, MitoNEET.

-

Procedure: While the specific parameters are not detailed in the provided sources, a typical SPR experiment involves immobilizing the MitoNEET protein on a sensor chip and then flowing different concentrations of this compound over the surface. The binding is measured in real-time by detecting changes in the refractive index at the surface of the chip.

-

Outcome: The SPR data confirmed a direct binding effect of this compound on MitoNEET.

In Vivo Study in db/db Mice

This study evaluated the therapeutic potential of this compound in a model of type II diabetes.

-

Animal Model: Male db/db mice, a genetic model of obesity and type II diabetes.

-

Treatment Groups:

-

Vehicle control

-

This compound (100 mg/kg, p.o., once daily for 28 days)

-

Pioglitazone (as a positive control)

-

-

Parameters Measured:

-

Blood glucose levels

-

Oral glucose tolerance test (OGTT)

-

Plasma lipid levels

-

Body weight

-

Mitochondrial complex II + III activity in skeletal muscle

-

-

Outcome: this compound demonstrated efficacy equivalent to pioglitazone in improving hyperglycemia, hyperlipidemia, and glucose intolerance, but without causing significant weight gain.[1]

Experimental Workflow: In Vivo Diabetes Study

Caption: Workflow for the in vivo study of this compound in db/db mice.

Summary and Future Directions

This compound is a promising therapeutic candidate with a dual mechanism of action involving MitoNEET agonism and MAO-B inhibition. Its pharmacological profile suggests potential applications in the treatment of type II diabetes and neurodegenerative disorders. A key advantage of this compound is its lack of PPARγ activation, which may translate to a better safety profile compared to existing thiazolidinediones.[1]

Future research should focus on elucidating the precise molecular interactions between this compound and MitoNEET, further exploring its neuroprotective effects in other preclinical models, and conducting formal pharmacokinetic and toxicology studies to support its advancement into clinical development. The development of derivatives of this compound is also an active area of research to optimize its MAO-B inhibitory activity.[2]

References

- 1. A novel MitoNEET ligand, this compound, improves diabetes and ameliorates mitochondrial function in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Biochemical Control of the Mitochondrial Protein MitoNEET by Biological Thiols and Lipid-derived Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

The Role of TT01001 in Glucose Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the novel small molecule TT01001 and its significant role in glucose metabolism. This compound, a ligand of the mitochondrial outer membrane protein mitoNEET, has demonstrated considerable potential as a therapeutic agent for type II diabetes. It has been shown to improve hyperglycemia, hyperlipidemia, and glucose intolerance in preclinical models, with an efficacy comparable to existing treatments but without associated weight gain. This document details the mechanism of action of this compound, summarizes key experimental findings, provides detailed experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

Introduction to this compound

This compound, with the chemical name ethyl-4-(3-(3,5-dichlorophenyl)thioureido)piperidine-1-carboxylate, is a novel, orally active small molecule.[1] It was designed based on the structure of pioglitazone, a known insulin sensitizer.[1] this compound is a selective agonist for mitoNEET, a protein on the outer mitochondrial membrane that is considered a novel target for the treatment of type II diabetes.[1][2][3] Unlike pioglitazone, this compound does not activate the peroxisome proliferator-activated receptor-γ (PPARγ), a key factor in the mechanism of some antidiabetic drugs that is also associated with side effects like weight gain.[1]

Mechanism of Action

The primary mechanism of action for this compound is its binding to mitoNEET.[1] MitoNEET is a [2Fe-2S] cluster protein involved in the regulation of mitochondrial function, iron homeostasis, and oxidative stress.[4][5] By acting as a ligand for mitoNEET, this compound is believed to modulate mitochondrial activity, leading to improved glucose metabolism.[1] Specifically, in diabetic mouse models, this compound was found to suppress the elevated activity of mitochondrial complex II + III in skeletal muscle.[1][3] This modulation of mitochondrial function is a key aspect of its therapeutic effect. The interaction of this compound with mitoNEET and its downstream effects are a promising area of research for developing new treatments for metabolic diseases.[5]

In Vitro and In Vivo Efficacy of this compound

Preclinical studies have demonstrated the significant therapeutic potential of this compound in the context of type II diabetes.

In Vitro Studies: Binding Affinity and Specificity

-

MitoNEET Binding: Surface Plasmon Resonance (SPR) analysis confirmed that this compound binds to recombinant human mitoNEET in a concentration-dependent manner, similar to pioglitazone.

-

PPARγ Activation: A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay showed that this compound does not activate PPARγ, unlike pioglitazone, which showed concentration-dependent activation.

In Vivo Studies in a Type II Diabetes Model (db/db mice)

In a 28-day study using genetically obese and diabetic db/db mice, oral administration of this compound (100 mg/kg daily) resulted in significant improvements in metabolic parameters.[2]

-

Glycemic Control: this compound significantly decreased both postprandial and fasting blood glucose levels.

-

Glucose Intolerance: An oral glucose tolerance test (OGTT) demonstrated that this compound treatment significantly improved glucose tolerance.[1]

-

Lipid Profile: this compound treatment led to a significant reduction in plasma triglyceride levels.[1]

-

Body Weight: Unlike pioglitazone, which caused a significant increase in body weight, this compound had no effect on the body weight of the treated mice.

-

Mitochondrial Function: this compound administration significantly suppressed the elevated mitochondrial complex II + III activity in the skeletal muscle of db/db mice.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the in vivo study of this compound in db/db mice.

Table 1: Effects of this compound on Body Weight and Glycemic Parameters in db/db Mice

| Parameter | Vehicle | This compound (100 mg/kg) | Pioglitazone (30 mg/kg) |

| Body Weight Change (g) on Day 24 | - | No significant change | Significant increase |

| Postprandial Blood Glucose (mg/dL) | Elevated | Significantly decreased | Significantly decreased |

| Fasting Blood Glucose (mg/dL) | Elevated | Significantly decreased | Significantly decreased |

Data extracted from Takahashi et al., 2015.

Table 2: Effect of this compound on Oral Glucose Tolerance Test (OGTT) in db/db Mice

| Time Point (minutes) | Vehicle (AUC) | This compound (100 mg/kg) (AUC) |

| 0-120 | Significantly elevated | Significantly reduced |

AUC: Area Under the Curve. Data extracted from Takahashi et al., 2015.[1]

Table 3: Effect of this compound on Plasma Triglycerides and Mitochondrial Activity in db/db Mice

| Parameter | Vehicle | This compound (100 mg/kg) |

| Plasma Triglycerides (mg/dL) | Elevated | Significantly reduced |

| Mitochondrial Complex II + III Activity (skeletal muscle) | Significantly increased | Significantly suppressed |

Data extracted from Takahashi et al., 2015.[1]

Experimental Protocols

In Vivo Animal Study

-

Animal Model: Genetically obese and diabetic db/db mice were used as a model for type II diabetes.

-

Treatment: Mice were orally administered either this compound (100 mg/kg), pioglitazone (30 mg/kg), or a vehicle (0.5% w/v methyl cellulose) once daily for 28 days.

-

Blood Glucose Measurement: Blood glucose levels were measured from the tail vein.

-

Oral Glucose Tolerance Test (OGTT): After a 16-hour fast, mice were orally administered glucose (2 g/kg), and blood glucose levels were measured at various time points.[1]

-

Plasma Triglyceride Measurement: Blood samples were collected, and plasma triglyceride levels were determined.[1]

-

Mitochondrial Complex II + III Activity Assay: Mitochondria were isolated from skeletal muscle, and the activity of complex II + III was measured.[1]

In Vitro Assays

-

PPARγ Coactivator Assay (TR-FRET): The activity of PPARγ was assessed using the LanthaScreen TR-FRET PPARγ coactivator assay kit. This compound or pioglitazone was incubated with the human PPARγ ligand-binding domain, a terbium-labeled antibody, and a fluorescein-labeled peptide. The TR-FRET emission signal was measured to determine PPARγ activation.

-

Surface Plasmon Resonance (SPR) for mitoNEET Binding: Recombinant human mitoNEET was immobilized on a sensor chip. The binding of different concentrations of this compound and pioglitazone to mitoNEET was measured by detecting changes in the SPR signal (response units, RU).

Visualizations

Signaling Pathway of this compound in Glucose Metabolism

Caption: Proposed signaling pathway of this compound in improving glucose metabolism.

Experimental Workflow for In Vivo Efficacy of this compound

Caption: Workflow for the in vivo assessment of this compound in db/db mice.

Conclusion

This compound represents a promising novel therapeutic candidate for type II diabetes. Its unique mechanism of action, targeting mitoNEET to modulate mitochondrial function without activating PPARγ, offers the potential for effective glycemic and lipid control without the side effect of weight gain. The preclinical data presented in this guide strongly support further investigation and development of this compound and other mitoNEET ligands for the treatment of metabolic diseases. The detailed experimental protocols and data provide a solid foundation for researchers and drug development professionals to build upon in future studies.

References

- 1. A novel MitoNEET ligand, this compound, improves diabetes and ameliorates mitochondrial function in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A novel MitoNEET ligand, this compound, improves diabetes and ameliorates mitochondrial function in db/db mice. | Sigma-Aldrich [sigmaaldrich.com]

- 4. Biochemical Control of the Mitochondrial Protein MitoNEET by Biological Thiols and Lipid-derived Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MitoNEET Provides Cardioprotection via Reducing Oxidative Damage and Conserving Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]

TT01001 and Oxidative Stress Reduction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

TT01001 is a novel small molecule that has garnered significant interest for its potential therapeutic applications, particularly in conditions associated with mitochondrial dysfunction and oxidative stress. It acts as a selective agonist of mitoNEET, a crucial protein located on the outer mitochondrial membrane, and also exhibits properties as a monoamine oxidase B (MAO-B) inhibitor.[1] Research suggests that this compound can mitigate cellular damage by reducing oxidative stress and preventing apoptosis, offering a promising avenue for the development of new treatments for a range of diseases, including neurological disorders and type II diabetes.[1][2][3]

This technical guide provides an in-depth overview of the core scientific findings related to this compound's role in oxidative stress reduction. It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of its mechanism of action, the experimental evidence supporting its efficacy, and the methodologies employed in its evaluation.

Core Mechanism of Action: Targeting Mitochondrial Integrity

This compound exerts its protective effects primarily through its interaction with mitoNEET. MitoNEET is an iron-sulfur cluster-containing protein that plays a critical role in regulating mitochondrial function, including iron homeostasis and the production of reactive oxygen species (ROS).[4] By binding to and activating mitoNEET, this compound is thought to stabilize mitochondrial function, thereby preventing the excessive generation of ROS that leads to oxidative stress and subsequent cellular damage.[2][5] This mechanism is distinct from that of peroxisome proliferator-activated receptor-γ (PPARγ) agonists, as this compound does not activate PPARγ.[3][6]

The proposed signaling pathway for this compound's action on oxidative stress is depicted in the following diagram:

References

- 1. New Mechanisms and Targets of Subarachnoid Hemorrhage: A Focus on Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Update on Antioxidative Stress Therapy Research for Early Brain Injury After Subarachnoid Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iwater.dk [iwater.dk]

- 4. High Throughput Screening Assessment of Reactive Oxygen Species (ROS) Generation using Dihydroethidium (DHE) Fluorescence Dye - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | An Update on Antioxidative Stress Therapy Research for Early Brain Injury After Subarachnoid Hemorrhage [frontiersin.org]

- 6. A novel MitoNEET ligand, this compound, improves diabetes and ameliorates mitochondrial function in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: TT01001 for Type II Diabetes Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

TT01001 is a novel, orally active small molecule that has demonstrated significant potential in preclinical models of type II diabetes. It functions as a ligand for the mitochondrial outer membrane protein, mitoNEET, and has shown efficacy in improving hyperglycemia, hyperlipidemia, and glucose intolerance without the weight gain associated with some existing therapies. This technical guide provides a comprehensive overview of the core preclinical data on this compound, detailed experimental protocols, and a visualization of its proposed mechanism of action to support further research and development in the field of metabolic disease.

Core Concepts and Mechanism of Action

This compound, with the chemical name ethyl-4-(3-(3,5-dichlorophenyl)thioureido)piperidine-1-carboxylate, was designed based on the structure of the insulin sensitizer pioglitazone. However, a key distinction of this compound is its targeted interaction with mitoNEET without activating the peroxisome proliferator-activated receptor-γ (PPARγ).[1] This specificity suggests a different mechanism of action and a potential for a better side-effect profile, particularly concerning weight gain.

MitoNEET is an iron-sulfur cluster-containing protein located on the outer mitochondrial membrane that is implicated in regulating mitochondrial function and energy metabolism.[2][3][4] By binding to mitoNEET, this compound is thought to modulate mitochondrial activity, leading to improved glucose and lipid homeostasis. A key finding is the ability of this compound to suppress the elevated activity of mitochondrial complex II + III in the skeletal muscle of diabetic models, suggesting a role in normalizing mitochondrial respiration.[1]

Proposed Signaling Pathway

The following diagram illustrates the proposed signaling pathway for this compound.

Preclinical Efficacy Data

The primary preclinical evaluation of this compound was conducted in the db/db mouse model, a well-established model for type II diabetes. The data presented below is summarized from the key study by Takahashi et al. (2015).

Table 1: In Vitro Binding Affinity and Receptor Activation

| Compound | Binding to mitoNEET | PPARγ Activation |

| This compound | Yes | No |

| Pioglitazone | Yes | Yes |

Table 2: Effects on Metabolic Parameters in db/db Mice (28-day study)

| Treatment Group (Dose) | Change in Body Weight | Postprandial Blood Glucose | Fasting Blood Glucose |

| Vehicle | Increase | Elevated | Elevated |

| This compound (100 mg/kg) | No significant change | Significantly reduced | Significantly reduced |

| Pioglitazone (30 mg/kg) | Significant increase | Significantly reduced | Significantly reduced |

Table 3: Effects on Plasma Lipids and Insulin in db/db Mice (28-day study)

| Treatment Group (Dose) | Plasma Triglycerides | Plasma Free Fatty Acids | Plasma Insulin |

| Vehicle | Elevated | Elevated | Elevated |

| This compound (100 mg/kg) | Significantly reduced | Significantly reduced | Reduced |

| Pioglitazone (30 mg/kg) | Significantly reduced | Significantly reduced | Reduced |

Table 4: Effect on Mitochondrial Respiratory Chain Activity in Skeletal Muscle of db/db Mice

| Treatment Group | Complex I + III Activity | Complex II + III Activity | Complex IV Activity |

| Vehicle | No significant change | Significantly increased | No significant change |

| This compound | No significant change | Significantly suppressed | No significant change |

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.

Animals and Drug Administration

-

Animal Model: Male BKS.Cg-+Leprdb/+Leprdb/Jcl (db/db) mice, a model of genetic type II diabetes, and their lean littermates (m/m) were used.

-

Acclimatization: Animals were housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water for at least one week prior to the experiments.

-

Drug Formulation: this compound and pioglitazone were suspended in a 0.5% methylcellulose solution.

-

Administration: The compounds or vehicle were administered orally once daily for 28 days.

Oral Glucose Tolerance Test (OGTT)

-

Fasting: Mice were fasted for 16 hours prior to the test.

-

Glucose Challenge: A glucose solution (2 g/kg body weight) was administered orally.

-

Blood Sampling: Blood samples were collected from the tail vein at 0, 30, 60, and 120 minutes post-glucose administration.

-

Analysis: Blood glucose levels were measured using a standard glucose meter.

Measurement of Plasma Parameters

-

Sample Collection: At the end of the 28-day treatment period, blood was collected from the abdominal vena cava under anesthesia.

-

Plasma Separation: Plasma was separated by centrifugation.

-

Biochemical Analysis: Plasma levels of insulin, triglycerides, and free fatty acids were determined using commercially available enzyme-linked immunosorbent assay (ELISA) kits.

Measurement of Mitochondrial Respiratory Chain Enzyme Activity

-

Tissue Preparation: Skeletal muscle (gastrocnemius) was excised, minced, and homogenized in isolation buffer.

-

Mitochondrial Isolation: Mitochondria were isolated by differential centrifugation.

-

Enzyme Activity Assays: The activities of mitochondrial complex I + III, complex II + III, and complex IV were measured spectrophotometrically by monitoring the reduction of cytochrome c or the oxidation of ferrocytochrome c.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the in vivo preclinical studies of this compound.

Conclusion and Future Directions

This compound represents a promising therapeutic candidate for type II diabetes with a distinct mechanism of action centered on the mitochondrial protein mitoNEET. Preclinical data strongly support its efficacy in improving key metabolic parameters without the adverse effect of weight gain. The detailed protocols provided in this guide are intended to facilitate further investigation into its mechanism and potential for clinical development. Future research should focus on comprehensive pharmacokinetic and toxicology studies to establish a full safety profile, as well as exploring its efficacy in other models of metabolic disease. To date, there is no publicly available information on clinical trials for this compound.

References

- 1. A novel MitoNEET ligand, this compound, improves diabetes and ameliorates mitochondrial function in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The mitochondrial outer membrane protein mitoNEET is a redox enzyme catalyzing electron transfer from FMNH2 to oxygen or ubiquinone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MitoNEET, a key regulator of mitochondrial function and lipid homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

In-depth Technical Guide: Neuroprotective Effects of TT01001

For Researchers, Scientists, and Drug Development Professionals

Abstract

TT01001 has emerged as a promising neuroprotective agent with a dual mechanism of action, targeting both mitochondrial dysfunction and oxidative stress, key pathological features in a range of neurological disorders. As a selective agonist of the mitochondrial outer membrane protein mitoNEET and an inhibitor of monoamine oxidase B (MAO-B), this compound has demonstrated significant efficacy in preclinical models of acute brain injury. This technical guide provides a comprehensive overview of the neuroprotective effects of this compound, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, and providing detailed experimental protocols. Furthermore, this guide visualizes the intricate signaling pathways and experimental workflows through detailed diagrams to facilitate a deeper understanding of this compound's therapeutic potential.

Core Mechanism of Action

This compound exerts its neuroprotective effects through a synergistic two-pronged approach:

-

MitoNEET Agonism: this compound directly binds to and activates mitoNEET, a [2Fe-2S] cluster-containing protein located on the outer mitochondrial membrane. Activation of mitoNEET is crucial for maintaining mitochondrial integrity and function. By stabilizing mitochondrial function, this compound prevents the downstream cascade of events leading to neuronal apoptosis, including the release of pro-apoptotic factors.

-

Monoamine Oxidase B (MAO-B) Inhibition: this compound is also a potent inhibitor of MAO-B, an enzyme primarily located on the outer mitochondrial membrane of astrocytes. MAO-B is responsible for the oxidative deamination of neurotransmitters, a process that generates reactive oxygen species (ROS) as a byproduct. By inhibiting MAO-B, this compound reduces the production of harmful ROS, thereby mitigating oxidative stress-induced neuronal damage.

Quantitative Data Summary

The neuroprotective efficacy of this compound has been demonstrated in a rat model of subarachnoid hemorrhage (SAH), a condition characterized by significant early brain injury due to oxidative stress and neuronal apoptosis.[1] The following tables summarize the key quantitative findings from this pivotal study.

Table 1: Effect of this compound on Neurological Deficits after Subarachnoid Hemorrhage

| Treatment Group | Neurological Score (Mean ± SD) |

| Sham | 18.0 ± 0.0 |

| SAH + Vehicle | 11.5 ± 1.5 |

| SAH + this compound (3 mg/kg) | 14.2 ± 1.3 |

| SAH + this compound (9 mg/kg) | 15.8 ± 1.1 |

*p < 0.05 compared to SAH + Vehicle group. Neurological function was assessed using a modified Garcia score (higher score indicates better function).

Table 2: Effect of this compound on Neuronal Apoptosis in the Cortex after Subarachnoid Hemorrhage

| Treatment Group | TUNEL-Positive Cells/Field (Mean ± SD) |

| Sham | 3.2 ± 1.1 |

| SAH + Vehicle | 45.6 ± 5.2 |

| SAH + this compound (9 mg/kg) | 15.3 ± 3.4* |

*p < 0.05 compared to SAH + Vehicle group. Apoptotic cells were identified by TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining.

Table 3: Effect of this compound on Oxidative Stress in the Cortex after Subarachnoid Hemorrhage

| Treatment Group | DHE Fluorescence Intensity (Arbitrary Units, Mean ± SD) |

| Sham | 10.5 ± 2.1 |

| SAH + Vehicle | 85.3 ± 9.7 |

| SAH + this compound (9 mg/kg) | 25.1 ± 4.6* |

*p < 0.05 compared to SAH + Vehicle group. Oxidative stress was assessed by dihydroethidium (DHE) staining, which fluoresces upon reaction with superoxide.

Table 4: Effect of this compound on the Expression of Apoptosis-Related Proteins in the Cortex after Subarachnoid Hemorrhage

| Treatment Group | Bax/Bcl-2 Ratio (Mean ± SD) |

| Sham | 0.4 ± 0.1 |

| SAH + Vehicle | 2.8 ± 0.4 |

| SAH + this compound (9 mg/kg) | 1.1 ± 0.2* |

*p < 0.05 compared to SAH + Vehicle group. Protein levels of the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2 were determined by Western blot analysis.

Detailed Experimental Protocols

The following protocols are based on the methodologies described in the key preclinical study investigating the neuroprotective effects of this compound.[1]

Animal Model of Subarachnoid Hemorrhage (SAH)

-

Species: Male Sprague-Dawley rats (280-320 g).

-

Model Induction: Endovascular perforation model.

-

Anesthetize the rat with an appropriate anesthetic agent.

-

Perform a midline cervical incision and expose the left common carotid artery, external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the distal ECA and place a temporary clip on the proximal common carotid artery and the ICA.

-

Introduce a sharpened 4-0 monofilament nylon suture into the ECA lumen and advance it into the ICA until resistance is felt, indicating perforation of the anterior cerebral artery.

-

Withdraw the filament after 10 seconds to allow for bleeding into the subarachnoid space.

-

Suture the incision.

-

-

Sham Operation: The same surgical procedure is performed without perforating the artery.

Drug Administration

-

Compound: this compound dissolved in a vehicle solution (e.g., 10% dimethyl sulfoxide in saline).

-

Route of Administration: Intraperitoneal (i.p.) injection.

-

Dosing: Single doses of 1, 3, or 9 mg/kg administered 1 hour after SAH induction.

-

Control Groups: Sham-operated group and SAH group receiving vehicle only.

Neurological Function Assessment

-

Method: Modified Garcia neurological scoring system.

-

Parameters Assessed:

-

Spontaneous activity (0-3)

-

Symmetry of limb movements (0-3)

-

Forepaw outstretching (0-3)

-

Climbing (1-3)

-

Body proprioception (1-3)

-

Response to vibrissae stimulation (1-3)

-

-

Scoring: A total score ranging from 3 to 18 is calculated, with a higher score indicating better neurological function.

-

Timing: Assessment is performed 24 hours after SAH induction.

Evaluation of Neuronal Apoptosis (TUNEL Staining)

-

Tissue Preparation: 24 hours post-SAH, perfuse the rats with saline followed by 4% paraformaldehyde. Harvest the brains and postfix in 4% paraformaldehyde, then embed in paraffin.

-

Staining Procedure:

-

Deparaffinize and rehydrate coronal brain sections (5 µm thickness).

-

Perform antigen retrieval using citrate buffer.

-

Follow the manufacturer's protocol for the in situ cell death detection kit (TUNEL). This typically involves incubating the sections with Terminal deoxynucleotidyl Transferase (TdT) and a labeled dUTP.

-

Counterstain with a nuclear dye (e.g., DAPI).

-

-

Quantification: Count the number of TUNEL-positive (apoptotic) cells in multiple high-power fields within the cerebral cortex.

Assessment of Oxidative Stress (DHE Staining)

-

Tissue Preparation: 24 hours post-SAH, harvest fresh brain tissue and embed in optimal cutting temperature (OCT) compound for cryosectioning.

-

Staining Procedure:

-

Cut coronal brain sections (10 µm thickness) using a cryostat.

-

Incubate the sections with dihydroethidium (DHE) solution (e.g., 10 µM) in a light-protected, humidified chamber at 37°C for 30 minutes.

-

Wash the sections with phosphate-buffered saline (PBS).

-

Mount with a fluorescent mounting medium.

-

-

Quantification: Measure the fluorescence intensity of the oxidized DHE product in multiple regions of interest within the cerebral cortex using fluorescence microscopy and image analysis software.

Western Blot Analysis for Bax and Bcl-2

-

Protein Extraction: 24 hours post-SAH, dissect the cortical tissue and homogenize in RIPA buffer containing protease and phosphatase inhibitors. Centrifuge the homogenate and collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay.

-

Electrophoresis and Transfer:

-

Separate equal amounts of protein (e.g., 30 µg) on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies.

-

-

Detection and Quantification:

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Perform densitometric analysis of the bands using image analysis software. Normalize the expression of Bax and Bcl-2 to the loading control. Calculate the Bax/Bcl-2 ratio.

-

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed signaling pathways of this compound's neuroprotective action and a typical experimental workflow.

Caption: Proposed neuroprotective signaling pathway of this compound.

Caption: Experimental workflow for evaluating this compound's neuroprotection.

Conclusion

This compound represents a novel and promising therapeutic candidate for neurological disorders characterized by mitochondrial dysfunction and oxidative stress. Its dual mechanism of action, involving the activation of the pro-survival mitoNEET pathway and the inhibition of the ROS-generating MAO-B enzyme, provides a robust and multifaceted approach to neuroprotection. The preclinical data from the SAH model strongly support its efficacy in reducing neuronal apoptosis and oxidative damage, leading to improved neurological outcomes. Further investigation into the clinical translation of this compound is warranted to explore its full therapeutic potential in human neurological diseases.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies with TT01001

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo use of TT01001, a novel small molecule agonist of the mitochondrial outer membrane protein mitoNEET. The following sections detail recommended dosages, administration protocols, and key experimental considerations for preclinical research in rodent models.

Introduction to this compound

This compound, with the chemical name ethyl-4-(3-(3,5-dichlorophenyl)thioureido)piperidine-1-carboxylate, is a selective and orally active agonist of mitoNEET. It has been shown to improve conditions such as hyperglycemia, hyperlipidemia, and glucose intolerance in a type II diabetes mouse model, with an efficacy comparable to pioglitazone but without the associated weight gain. This compound exerts its effects by binding to mitoNEET, a key regulator of mitochondrial function, without activating the peroxisome proliferator-activated receptor-gamma (PPARγ). Its mechanism of action involves the amelioration of mitochondrial function and attenuation of oxidative stress and neuronal apoptosis.

Quantitative Data Summary

The following table summarizes the reported in vivo dosages and effects of this compound in preclinical studies.

| Animal Model | Dosage | Administration Route | Dosing Regimen | Vehicle | Key Findings | Reference(s) |

| db/db Mice (Type II Diabetes Model) | 100 mg/kg | Oral (p.o.) | Once daily for 28 days | 0.5% Methyl cellulose | Improved hyperglycemia, hyperlipidemia, and glucose intolerance; suppressed elevated mitochondrial complex II + III activity; no significant effect on body weight. | |

| Rats (Subarachnoid Hemorrhage Model) | 1-9 mg/kg | Intraperitoneal (i.p.) | Single dose | Not specified | Attenuated oxidative stress and neuronal apoptosis; improved neurological deficits. |

Signaling Pathway of this compound

This compound's primary target is mitoNEET, a [2Fe-2S] cluster protein located on the outer mitochondrial membrane. By binding to mitoNEET, this compound modulates mitochondrial function, leading to a reduction in oxidative stress and inhibition of apoptotic pathways. This interaction helps to restore cellular homeostasis, particularly under conditions of metabolic stress or injury.

Caption: Signaling pathway of this compound activation of mitoNEET.

Experimental Protocols

The following are detailed protocols for the preparation of the dosing vehicle and the administration of this compound to rodents. These protocols are based on established methodologies and should be adapted to specific experimental designs and institutional guidelines.

Preparation of 0.5% Methyl Cellulose Vehicle

This vehicle is suitable for oral administration of this compound.

Materials:

-

Methyl cellulose powder

-

Sterile, deionized water

-

Stir plate and magnetic stir bar

-

Sterile beaker or flask

-

Autoclave

Protocol:

-

For a 100 mL solution, weigh out 0.5 g of methyl cellulose powder.

-

Heat approximately 50 mL of deionized water to 60-80°C.

-

Slowly add the methyl cellulose powder to the heated water while stirring continuously to ensure it wets completely.

-

Remove the solution from the heat and add the remaining 50 mL of cold, sterile deionized water.

-

Continue stirring the solution at 4°C (e.g., in a cold room or on ice) until the methyl cellulose is fully dissolved and the solution becomes clear. This may take several hours or overnight.

-

Sterilize the final solution by autoclaving.

-

Store the vehicle at 4°C.

Oral Gavage Administration in Mice (100 mg/kg)

Materials:

-

This compound

-

0.5% Methyl cellulose vehicle

-

Appropriately sized oral gavage needles (e.g., 20-22 gauge for adult mice)

-

Syringes

-

Animal scale

Protocol:

-

Dose Calculation:

-

Weigh each mouse to determine the exact volume of the dosing solution to be administered.

-

The dosing volume should not exceed 10 mL/kg. For a 25 g mouse, the volume would be 0.25 mL.

-

Prepare a stock solution of this compound in the 0.5% methyl cellulose vehicle at a concentration that allows for the desired dose in the calculated volume (e.g., for a 10 mg/mL stock, a 25g mouse would receive 0.25 mL to achieve a 100 mg/kg dose). Ensure this compound is fully suspended in the vehicle before each administration.

-

-

Animal Restraint:

-

Gently but firmly restrain the mouse by scruffing the neck and back to immobilize the head and prevent movement.

-

-

Gavage Needle Insertion:

-

Measure the gavage needle against the mouse to determine the correct insertion depth (from the tip of the nose to the last rib).

-

With the mouse's head tilted slightly upwards to straighten the esophagus, gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.

-

Allow the mouse to swallow the needle as it is gently advanced down the esophagus. Do not force the needle.

-

-

Dose Administration:

-

Once the needle is in the correct position, slowly administer the calculated volume of the this compound suspension.

-

Gently remove the gavage needle.

-

-

Post-Administration Monitoring:

-

Return the mouse to its cage and monitor for any immediate signs of distress, such as difficulty breathing.

-

Intraperitoneal Injection in Rats (1-9 mg/kg)

Materials:

-

This compound

-

Appropriate sterile vehicle (e.g., saline, DMSO/saline mixture; solubility of this compound in the chosen vehicle must be confirmed)

-

Appropriately sized needles (e.g., 23-25 gauge for adult rats) and syringes

-

Animal scale

Protocol:

-

Dose Calculation:

-

Weigh each rat to determine the injection volume. The volume should not exceed 10 mL/kg.

-

Prepare a stock solution of this compound in the chosen sterile vehicle.

-

-

Animal Restraint:

-

Restrain the rat securely. For a two-person technique, one person restrains the animal while the other performs the injection. For a one-person technique, the rat can be gently wrapped in a towel.

-

-

Injection Site:

-

Position the rat on its back with its head tilted slightly downwards.

-

The injection should be made into the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.

-

-

Needle Insertion and Injection:

-

Insert the needle at a 30-45 degree angle into the peritoneal cavity.

-

Aspirate slightly to ensure that a blood vessel or organ has not been punctured. If no fluid is drawn back, slowly inject the calculated dose.

-

Withdraw the needle and return the rat to its cage.

-

-

Post-Administration Monitoring:

-

Monitor the animal for any signs of discomfort or adverse reaction at the injection site.

-

Safety and Toxicity Assessment

Currently, there are no published studies detailing the specific toxicity profile of this compound. However, based on its mechanism of action targeting mitochondria, it is prudent to monitor for signs of mitochondrial toxicity.

General Monitoring:

-

Regularly observe animals for changes in behavior, food and water intake, and body weight.

-

Perform daily cage-side observations and more detailed clinical examinations as needed.

Mitochondrial Toxicity-Specific Assessment:

-

In Vivo Imaging: Non-invasive techniques like magnetic resonance spectroscopy (MRS) can be used to assess mitochondrial function in vivo.

-

Ex Vivo Analysis: At the end of the study, tissues of interest (e.g., liver, muscle, brain) can be collected for further analysis.

-

Mitochondrial Respiration: Isolate mitochondria and measure oxygen consumption rates using high-resolution respirometry to assess the function of the electron transport chain complexes.

-

Mitochondrial Membrane Potential: Use fluorescent dyes (e.g., JC-10) to assess the mitochondrial membrane potential in isolated mitochondria or tissue sections.

-

Reactive Oxygen Species (ROS) Production: Measure ROS levels in tissues to assess oxidative stress.

-

-

Histopathology: Examine key organs for any pathological changes.

The workflow for an in vivo study with this compound should include acclimatization, baseline measurements, treatment administration, and endpoint analysis.

Application Notes and Protocols for TT01001

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and experimental use of TT01001, a novel, orally active mitoNEET agonist. This compound has been shown to improve mitochondrial function and shows potential therapeutic effects in type II diabetes and neurological disorders by targeting the mitochondrial outer membrane protein mitoNEET.[1][2]

Chemical Properties

| Property | Value | Reference |

| IUPAC Name | Ethyl 4-(3-(3,5-dichlorophenyl)thioureido)piperidine-1-carboxylate | [3] |

| CAS Number | 1022367-69-6 | [3][4] |

| Molecular Formula | C15H19Cl2N3O2S | [4] |

| Molecular Weight | 376.30 g/mol | [4] |

| Appearance | Solid powder | [3][4] |

Solubility Data

This compound is readily soluble in dimethyl sulfoxide (DMSO) for in vitro studies.[3][4] For in vivo applications, it can be suspended in a solution of 0.5% (w/v) methyl cellulose.

| Solvent | Concentration | Notes | Reference |

| DMSO | 125 mg/mL (332.18 mM) | Ultrasonic assistance may be required. Use of newly opened, anhydrous DMSO is recommended as it is hygroscopic. | [2] |

| 0.5% (w/v) Methyl Cellulose | Not specified | Used for suspension in in vivo animal studies. |

Experimental Protocols

Preparation of this compound Stock Solution for In Vitro Experiments

This protocol details the preparation of a high-concentration stock solution of this compound in DMSO, which can then be diluted to the desired final concentration in cell culture media or assay buffers.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Ultrasonic water bath

Procedure:

-

Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add 2.6575 mL of DMSO to 1 mg of this compound).

-

Dissolution:

-

Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

-

If the compound does not fully dissolve, place the tube in an ultrasonic water bath for 5-10 minutes.

-

Visually inspect the solution to ensure there are no visible particles.

-

-

Storage: